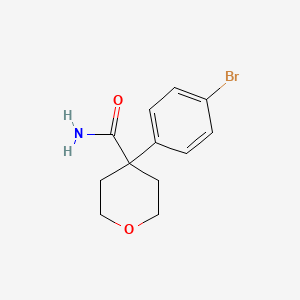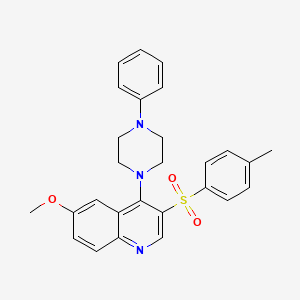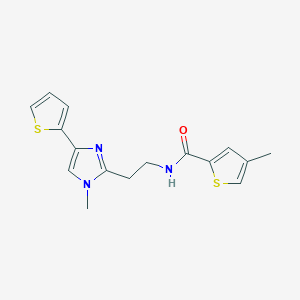
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It also modulates the immune response and reduces inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It also inhibits the activity of certain enzymes and proteins that are involved in the development of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide in lab experiments is that it has shown promising results in the treatment of various diseases. It is also relatively easy to synthesize, which makes it readily available for researchers. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide. One of the areas of interest is the development of more potent derivatives of the compound. Another area of interest is the optimization of the synthesis method to make it more efficient. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has shown promising results in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 3-(benzo[d]thiophen-3-yl)propanoic acid with ethyl 4-cyanooxan-4-ylacetate in the presence of a coupling reagent. The resulting intermediate is then treated with an acid to obtain the final product.
Scientific Research Applications
The compound has been extensively used in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-12-18(7-9-23-10-8-18)20-17(22)6-5-15(21)14-11-24-16-4-2-1-3-13(14)16/h1-4,11H,5-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKOUDVOJBMQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone](/img/structure/B2399415.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399416.png)
![2-Chloro-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one](/img/structure/B2399418.png)


![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)
![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)
![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)
![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)



